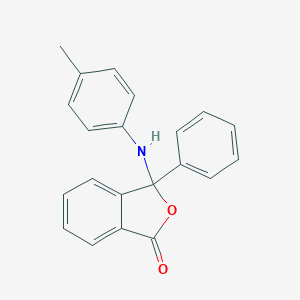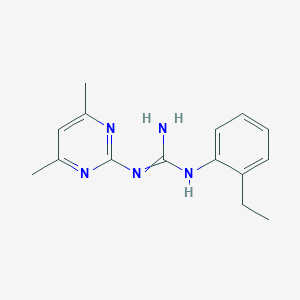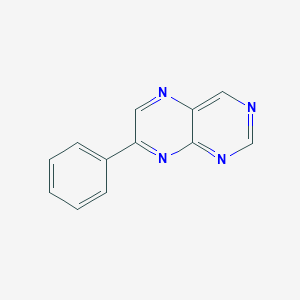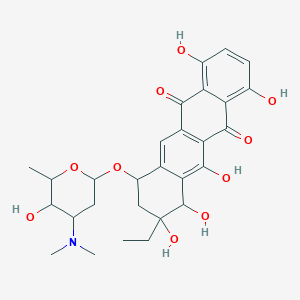
But-1-enyl-p-tolyl sulphone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
But-1-enyl-p-tolyl sulphone, also known as BTS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BTS is a sulfone derivative that contains both a butene and a tolyl group, making it a versatile molecule with unique properties.
Mécanisme D'action
But-1-enyl-p-tolyl sulphone is believed to act as an inhibitor of enzymes that play a role in the biosynthesis of cholesterol. It is thought to work by binding to the active site of these enzymes, thereby preventing them from catalyzing the reaction.
Biochemical and Physiological Effects:
But-1-enyl-p-tolyl sulphone has been shown to have a variety of biochemical and physiological effects. It has been found to lower cholesterol levels in animal models, and it has also been shown to have anti-inflammatory properties. Additionally, But-1-enyl-p-tolyl sulphone has been found to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of But-1-enyl-p-tolyl sulphone is its excellent solubility in various organic solvents, making it an ideal candidate for use in organic reactions. However, one limitation of But-1-enyl-p-tolyl sulphone is its high cost, which may limit its use in some experiments.
Orientations Futures
There are many potential future directions for research on But-1-enyl-p-tolyl sulphone. One area of interest is the development of new pharmaceutical compounds based on the unique chemical structure of But-1-enyl-p-tolyl sulphone. Additionally, research could focus on the use of But-1-enyl-p-tolyl sulphone as a catalyst in organic reactions, as well as its potential applications in material science. Further studies could also investigate the potential use of But-1-enyl-p-tolyl sulphone in the treatment of neurodegenerative diseases.
Méthodes De Synthèse
But-1-enyl-p-tolyl sulphone can be synthesized through a variety of methods, including the reaction of toluene with butadiene in the presence of a catalyst. This method yields a high yield of But-1-enyl-p-tolyl sulphone with good purity.
Applications De Recherche Scientifique
But-1-enyl-p-tolyl sulphone has been studied extensively for its potential applications in various fields, including material science, organic synthesis, and pharmaceuticals. It has been found to have excellent solubility in various organic solvents, making it an ideal candidate for use in organic reactions. But-1-enyl-p-tolyl sulphone has also been used as a building block for the synthesis of various pharmaceutical compounds due to its unique chemical structure.
Propriétés
Numéro CAS |
111895-49-9 |
|---|---|
Formule moléculaire |
C11H14O2S |
Poids moléculaire |
210.29 g/mol |
Nom IUPAC |
1-[(E)-but-1-enyl]sulfonyl-4-methylbenzene |
InChI |
InChI=1S/C11H14O2S/c1-3-4-9-14(12,13)11-7-5-10(2)6-8-11/h4-9H,3H2,1-2H3/b9-4+ |
Clé InChI |
CGOCKBRDRHIVRU-RUDMXATFSA-N |
SMILES isomérique |
CC/C=C/S(=O)(=O)C1=CC=C(C=C1)C |
SMILES |
CCC=CS(=O)(=O)C1=CC=C(C=C1)C |
SMILES canonique |
CCC=CS(=O)(=O)C1=CC=C(C=C1)C |
Synonymes |
1-[(E)-but-1-enyl]sulfonyl-4-methyl-benzene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B221060.png)



![Thieno[3,2-c][2,6]naphthyridine](/img/structure/B221070.png)
![3-amino-N-(5-chloro-2-methoxyphenyl)-6-methoxythieno[2,3-b]quinoline-2-carboxamide](/img/structure/B221075.png)
![3-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B221076.png)

![[(6E,8E,10Z,16E)-15,22-Dihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl] 2-(cyclohexene-1-carbonylamino)propanoate](/img/structure/B221105.png)

![(1S)-5-[(Z)-2-[(1R,3aR,7aS)-2-ethyl-1-[(5S)-5-hydroxyheptyl]-4,7a-dimethyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-yl]ethenyl]-4-methylcyclohexa-2,4-dien-1-ol](/img/structure/B221139.png)

![(2R,3S,5R)-2-[[2-aminooxyethyl(methyl)amino]oxymethyl]-5-(6-aminopurin-9-yl)oxolan-3-ol](/img/structure/B221169.png)
![[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(methylperoxymethyl)oxolan-3-yl] acetate](/img/structure/B221180.png)